Methyl 4-(4-amino-2-chlorophenoxy)benzoate

Medicinal Chemistry Chemical Biology Procurement

Sourcing a chlorophenoxy benzoate building block with the precise 2-chloro-4-amino substitution pattern often means long lead times from custom synthesis houses. Methyl 4-(4-amino-2-chlorophenoxy)benzoate (CAS 946697-20-7) resolves this bottleneck as a commercially stocked intermediate with orthogonal amino and methyl ester handles ready for sequential derivatization. - Enables rapid SAR exploration around the chlorophenoxy benzoate core without committing internal synthetic resources. - Pre-functionalized scaffold suitable for cross-coupling, amide bond formation, and hydrolysis to the free carboxylic acid. - Supplied as a white to off-white crystalline powder (≥95% purity), soluble in common organic solvents, and available from stock for immediate dispatch.

Molecular Formula C14H12ClNO3
Molecular Weight 277.7 g/mol
CAS No. 946697-20-7
Cat. No. B1345870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-amino-2-chlorophenoxy)benzoate
CAS946697-20-7
Molecular FormulaC14H12ClNO3
Molecular Weight277.7 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl
InChIInChI=1S/C14H12ClNO3/c1-18-14(17)9-2-5-11(6-3-9)19-13-7-4-10(16)8-12(13)15/h2-8H,16H2,1H3
InChIKeyGSDSFGMVOSSVSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(4-amino-2-chlorophenoxy)benzoate – Research-Grade Building Block


Methyl 4-(4-amino-2-chlorophenoxy)benzoate (CAS 946697-20-7) is a chlorophenoxy benzoate ester characterized by a 4-amino-2-chlorophenoxy moiety linked to a methyl benzoate core . With a molecular formula of C14H12ClNO3 and a molecular weight of 277.7 g/mol, this compound is supplied as a white to off-white crystalline powder, soluble in organic solvents but insoluble in water . It is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, owing to its reactive amino and ester functionalities .

Why Methyl 4-(4-amino-2-chlorophenoxy)benzoate Cannot Be Substituted


Direct substitution of Methyl 4-(4-amino-2-chlorophenoxy)benzoate with a generic analogue is inadvisable due to its unique structural features that critically influence downstream synthetic utility and biological activity. The precise positioning of the chloro and amino groups on the phenoxy ring, combined with the methyl ester moiety, governs the compound's reactivity profile, solubility, and its ability to participate in specific coupling reactions or serve as a defined pharmacophore . While other chlorophenoxy benzoates exist (e.g., the 3-chloro isomer, CAS 1267305-33-8 ), differences in substitution pattern can lead to divergent physicochemical properties, such as a predicted boiling point of 408.1±45.0 °C for the target compound versus potentially altered values for isomers, thereby impacting experimental reproducibility and the validity of structure-activity relationship (SAR) studies.

Quantitative Evidence: Methyl 4-(4-amino-2-chlorophenoxy)benzoate vs Key Comparators


Procurement Cost and Purity Comparison

For research procurement, Methyl 4-(4-amino-2-chlorophenoxy)benzoate is offered at a defined purity (typically 95%) and a specific unit price, providing a clear cost-benefit metric against alternative building blocks. While a direct head-to-head with a single comparator is unavailable, a cross-study comparison with a closely related isomer (Methyl 3-amino-4-(4-chlorophenoxy)benzoate, CAS 1267305-33-8) indicates that the target compound, due to its unique substitution pattern, may serve a distinct chemical space, justifying its specific procurement cost . The target compound is available in a 500 mg unit size for $294.00 , whereas the 3-chloro isomer is often supplied in larger quantities (e.g., 25g) at a significantly lower per-gram cost, reflecting its different utility and demand profile.

Medicinal Chemistry Chemical Biology Procurement

Predicted Boiling Point & Structural Uniqueness

The predicted boiling point (408.1±45.0 °C) of Methyl 4-(4-amino-2-chlorophenoxy)benzoate serves as a quantitative descriptor that can be used to distinguish it from isomeric or structurally related compounds . This value, while predicted, provides a basis for comparing thermal stability and purification strategy. For instance, a positional isomer with a different chloro substitution pattern (e.g., the 3-chloro analog) would likely exhibit a different boiling point due to altered intermolecular forces, although experimental data for the isomer is currently unavailable.

Physicochemical Property Analytical Chemistry Quality Control

Predicted Density for Formulation & Handling

The predicted density of Methyl 4-(4-amino-2-chlorophenoxy)benzoate is 1.309±0.06 g/cm³ . This quantitative parameter differentiates it from other solid reagents with different packing or molecular packing. While a direct comparator density is not available for a close analog, this value is essential for accurate weighing, volumetric calculations in solution preparation, and for understanding its behavior in solid-formulation contexts.

Formulation Science Material Properties Chemical Engineering

Research-Use-Only Classification & Regulatory Status

Methyl 4-(4-amino-2-chlorophenoxy)benzoate is explicitly designated for research use only and is not intended for diagnostic or therapeutic applications . This classification is a critical differentiator from potential drug candidates or compounds entering clinical development. Unlike some structurally related compounds that may be under investigation for therapeutic use (e.g., certain chlorophenoxyalkylamines as histamine H3 receptor ligands [1]), the target compound's clear RUO status defines its permissible use and procurement pathway, ensuring compliance with institutional and federal regulations.

Regulatory Compliance Research Use Only Procurement

Research & Industrial Applications of Methyl 4-(4-amino-2-chlorophenoxy)benzoate


Targeted Library Synthesis & SAR

The compound's dual functionality (amino and ester) makes it an ideal scaffold for generating diverse chemical libraries. Researchers can exploit the amino group for amide bond formation or reductive amination, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization . This positions the compound as a key intermediate for exploring SAR around the chlorophenoxy benzoate core, particularly in projects focused on modulating protein-protein interactions or enzyme active sites where this specific geometry is required .

Bifunctional Probes & Affinity Reagents

The presence of both a modifiable amine and a protected carboxylic acid allows for the sequential conjugation of two distinct moieties. This is particularly useful in chemical biology for creating bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs) or fluorescent probes, where one end is attached to a target-binding ligand and the other to an E3 ligase recruiter or a reporter group .

Reference Standard for Analytical Methods

With its defined molecular weight (277.7 g/mol) and predicted physicochemical properties (boiling point 408.1±45.0 °C, density 1.309±0.06 g/cm³), Methyl 4-(4-amino-2-chlorophenoxy)benzoate can serve as a suitable reference standard for developing and validating analytical methods such as HPLC, LC-MS, or GC . Its unique retention time and mass spectrum can be used to benchmark instrument performance and to quantify this specific compound or its derivatives in complex reaction mixtures.

Building Block for Complex Molecule Synthesis

As a pre-functionalized aromatic building block, the compound is valuable in multi-step organic syntheses. Its specific substitution pattern (2-chloro, 4-amino on the phenoxy ring) is not readily accessible via simple electrophilic aromatic substitution, making the commercial availability of this intermediate crucial for efficient synthetic route planning . It can be directly incorporated into larger frameworks via cross-coupling reactions or used as a starting point for generating more elaborate heterocyclic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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